molecular formula C8H9FO B156308 (S)-1-(3-Fluorophenyl)ethanol CAS No. 126534-32-5

(S)-1-(3-Fluorophenyl)ethanol

Cat. No. B156308
CAS RN: 126534-32-5
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-LURJTMIESA-N
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Description

“(S)-1-(3-Fluorophenyl)ethanol” is a chemical compound with the CAS number 126534-32-5 . It has a molecular weight of 140.16 .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Fluorophenyl)ethanol” is represented by the InChI code 1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . The compound has a linear formula of C8H9FO .


Physical And Chemical Properties Analysis

“(S)-1-(3-Fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 and is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .

Scientific Research Applications

Bio-orthogonal Click Chemistry

(S)-1-(3-Fluorophenyl)ethanol: plays a crucial role in bio-orthogonal click chemistry. This field focuses on reactions that specifically target non-native molecules within biological systems. Researchers have explored both metal-catalyzed and metal-free reactions, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body. Applications include:

Drug Development and Medicinal Chemistry

The compound’s fluorine substitution enhances its pharmacological properties. Researchers explore its potential as a building block for drug candidates, particularly in the design of chiral drugs. Applications include:

Organic Synthesis and Asymmetric Catalysis

Asymmetric synthesis is essential for creating complex molecules with high enantiopurity. (S)-1-(3-Fluorophenyl)ethanol participates in various asymmetric transformations, including:

Fluorinated Building Blocks

Fluorinated compounds find applications in materials science, agrochemicals, and more. (S)-1-(3-Fluorophenyl)ethanol contributes to this field by serving as a versatile building block for:

Fluorescent Probes and Imaging Agents

Fluorine-containing compounds often exhibit unique fluorescence properties. Researchers utilize (S)-1-(3-Fluorophenyl)ethanol in:

Safety And Hazards

“(S)-1-(3-Fluorophenyl)ethanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful in contact with skin .

Future Directions

“(S)-1-(3-Fluorophenyl)ethanol” shows promise for cost-effective and sustainable large-scale manufacturing of crizotinib and other novel drug molecules . It is a chiral intermediate of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and certain types of advanced-stage tumors .

properties

IUPAC Name

(1S)-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287056
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Fluorophenyl)ethanol

CAS RN

126534-32-5
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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